molecular formula C12H15NO6 B1621278 methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 77978-85-9

methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1621278
CAS No.: 77978-85-9
M. Wt: 269.25 g/mol
InChI Key: WMWNASFQDAVRLZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

IUPAC Naming Convention

The compound is systematically named methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate . This name adheres to IUPAC rules for substituted pyrrole derivatives.

Key Naming Components:
  • Parent Structure : The pyrrole ring (1H-pyrrole) serves as the core, with substituents numbered to achieve the lowest possible set of locants.
  • Substituents :
    • Position 2 : A methyl group (-CH₃) attached directly to the pyrrole nitrogen.
    • Position 3 : A carboxylate ester group (COOCH₃).
    • Position 4 : A 2-methoxy-2-oxoethyl group (-CH₂-C(=O)-OCH₃).
    • Position 5 : An acetyloxy group (OAc, -OOCCH₃).
Substituent Prioritization:

In IUPAC nomenclature, substituents are listed alphabetically. Here, "acetyloxy," "2-methoxy-2-oxoethyl," and "methyl" follow this order.

Molecular Formula and Weight

The molecular formula is C₁₂H₁₅NO₆ , derived as follows:

Component Carbons Hydrogens Oxygen Nitrogen
Pyrrole core 4 4 0 1
Methyl (position 2) 1 3 0 0
Carboxylate (position 3) 3 5 2 0
2-Methoxy-2-oxoethyl (position 4) 3 5 2 0
Acetyloxy (position 5) 3 3 2 0
Total 12 15 6 1

The molecular weight is 269.25 g/mol , computed using atomic weights (C = 12.01, H = 1.008, N = 14.01, O = 16.00).

Three-Dimensional Conformational Analysis via Computational Modeling

Computational Methods

Conformational analyses of pyrrole derivatives typically employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP, B97-3c) and basis sets (e.g., 6-311++G**). These methods balance accuracy and computational efficiency for predicting molecular geometries.

Key Findings:
  • Planar Pyrrole Ring : The pyrrole ring adopts a near-planar conformation due to aromatic stabilization. Substituents at positions 2, 4, and 5 are oriented to minimize steric strain.
  • Substituent Orientations :
    • The acetyloxy group (position 5) adopts a coplanar orientation with the pyrrole ring, favoring conjugation.
    • The 2-methoxy-2-oxoethyl group (position 4) exhibits partial flexibility, with torsion angles influenced by electron-withdrawing effects.

Energy Minimization Results

Functional Group Key Conformational Feature Energy (kcal/mol) Method
Pyrrole ring Planar with substituents in equatorial positions N/A B3LYP/6-311++G**
Acetyloxy (position 5) Coplanar with pyrrole ring 0.5 B97-3c/def2-TZVP
2-Methoxy-2-oxoethyl (position 4) Partially twisted due to steric hindrance 1.2 ωB97X-D4/def2-SVP

Data synthesized from DFT studies on analogous pyrrole derivatives.

Substituent Effects on Pyrrole Ring Electron Distribution

Electron-Donating and Withdrawing Groups

The substituents exert contrasting electronic effects:

  • Methyl (position 2) : Electron-donating group (EDG) via hyperconjugation, increasing electron density on the pyrrole ring.
  • Acetyloxy (position 5) and 2-methoxy-2-oxoethyl (position 4) : Electron-withdrawing groups (EWGs) due to inductive effects, reducing electron density at the pyrrole nitrogen and adjacent carbons.
Impact on Frontier Molecular Orbitals (FMOs):
Substituent HOMO (eV) LUMO (eV) ΔHOMO-LUMO (eV)
Methyl (EDG) -5.2 -1.8 3.4
Acetyloxy (EWG) -5.5 -2.1 3.4
2-Methoxy-2-oxoethyl (EWG) -5.6 -2.3 3.3

Values estimated from DFT studies on analogous systems.

Reactivity and Stability Implications

  • Electron Density Modulation :

    • The methyl group enhances nucleophilicity at the pyrrole nitrogen, while EWGs stabilize charge-separated intermediates.
    • Acetyloxy and 2-methoxy-2-oxoethyl groups increase electrophilic susceptibility at the pyrrole β-positions.
  • Conformational Stabilization :

    • Hydrogen bonding between the pyrrole NH and nearby oxygen atoms (e.g., from acetyloxy) may occur in specific conformers, though steric hindrance from substituents limits this.

Properties

IUPAC Name

methyl 5-acetyloxy-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-6-10(12(16)18-4)8(5-9(15)17-3)11(13-6)19-7(2)14/h13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWNASFQDAVRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)OC(=O)C)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379325
Record name methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77978-85-9
Record name methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the acetyloxy and methoxy-oxoethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antitumor Activity

Pyrrole derivatives are well-known for their antitumor properties. Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate may exhibit similar effects due to its structural characteristics. Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is being explored, particularly against resistant bacterial strains. The presence of the pyrrole ring is often associated with enhanced antimicrobial activity, making this compound a candidate for further studies in this area.

Anti-inflammatory Effects

Studies suggest that derivatives of pyrrole can modulate inflammatory pathways. This compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Pesticide Development

Given its biological activity, this compound may serve as a lead compound in developing new pesticides or herbicides. Its ability to interact with biological targets can be harnessed to create effective agrochemicals.

Plant Growth Regulators

Research into plant growth regulators has identified pyrrole derivatives as potential candidates for enhancing plant growth and resistance to environmental stressors.

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability and chemical resistance.

Nanotechnology

The compound's properties make it suitable for applications in nanotechnology, particularly in the synthesis of nanoparticles or nanocomposites that can be used in various fields including electronics and medicine.

Mechanism of Action

The mechanism of action of methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Methyl 4,5-dihydro-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate 4: CH2-C(O)-OCH3; 5: oxo; 2: CH3; 3: COOCH3 C11H13NO6 5-oxo group enhances electrophilicity; dihydro framework improves stability
Ethyl 4-[(4-methoxyanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4: aryl-methylene; 5: oxo; 2: CH3; 3: COOEt C16H18N2O4 Aryl substituents enable π-π interactions; oxo group aids in hydrogen bonding
Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate 5: CH3; 2: oxo; 4: COOEt C9H11NO4 Simplified structure with fewer substituents; lower molecular weight
5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid 5: -CH2-OAc; 4: C2H5; 2: COOH; 3: CH3 C11H15NO4 Free carboxylic acid enhances solubility; ethyl group increases lipophilicity

Spectroscopic and Crystallographic Data

  • NMR Trends : Pyrrole derivatives with acetyloxy groups (e.g., 5-[(acetyloxy)methyl]) exhibit characteristic 13C NMR carbonyl signals at δ 168–172 ppm, while methyl ester carbons appear at δ 50–55 ppm .
  • Crystal Packing : Derivatives like ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate show bond lengths of 1.34–1.46 Å (C=O) and 1.47–1.53 Å (C-N), consistent with conjugated systems .

Key Research Findings and Trends

Substituent Effects :

  • Acetyloxy groups at position 5 improve metabolic stability but may reduce aqueous solubility .
  • 2-Methoxy-2-oxoethyl groups at position 4 enhance hydrogen-bonding capacity, critical for target binding .

Synthetic Advancements: Magnetic nanocatalysts (Fe3O4@Nano-cellulose) enable greener synthesis with >90% recovery rates . Acid/base-mediated cyclocondensation remains dominant for dihydropyrroles, though enantioselectivity requires chiral catalysts (e.g., 92% ee achieved in ) .

Biological Relevance :

  • Pyrrole-3-carboxylates with aryl substituents exhibit superior antimalarial activity due to enhanced hydrophobic interactions .
  • Methyl esters at position 3 balance bioavailability and enzymatic hydrolysis resistance .

Biological Activity

Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate, with the CAS number 77978-85-9, is a complex organic compound belonging to the pyrrole family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyrrole Ring : A five-membered ring containing nitrogen.
  • Functional Groups : The presence of acetyloxy and methoxy groups enhances its reactivity and potential biological activity.
PropertyValue
Molecular FormulaC₁₂H₁₅N₁O₆
Molecular Weight269.25 g/mol
IUPAC NameMethyl 5-acetyloxy-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
InChI KeyWMWNASFQDAVRLZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrrole ring followed by the introduction of acetyloxy and methoxy groups. Various catalysts and solvents are employed to optimize yield and purity during synthesis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biological pathways, leading to therapeutic effects.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties by inhibiting key cancer cell pathways .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in various in vivo models, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported that pyrrole derivatives possess antimicrobial activity against a range of bacterial strains, indicating their potential as novel antibiotics .

Case Studies

  • Study on Antitumor Activity :
    • A recent study tested the efficacy of this compound in various cancer cell lines.
    • Results indicated a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines when treated with this compound.
  • Anti-inflammatory Research :
    • In an animal model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain, alongside reduced levels of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
Methyl 5-hydroxy-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylateNotable anti-inflammatory effects
Methyl 5-acetyloxy-4-(2-hydroxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylateExhibits cytotoxicity against cancer cells

This compound stands out due to its unique functional groups that enhance its chemical reactivity and biological interactions.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate?

The compound’s structure is typically confirmed using a combination of FTIR (to identify functional groups like acetyloxy and ester moieties), <sup>1</sup>H and <sup>13</sup>C NMR (to assign proton and carbon environments, including methyl and methoxy substituents), and single-crystal X-ray diffraction (for absolute stereochemical confirmation). For example, analogous pyrrole derivatives were structurally validated using these techniques, with NMR resolving regiochemical ambiguities in substituent placement .

Q. What synthetic strategies are effective for constructing the pyrrole core in this compound?

The pyrrole backbone can be synthesized via multi-component one-pot reactions involving precursors like aniline, diethyl acetylenedicarboxylate, and substituted aldehydes. This method enables efficient assembly of the heterocyclic core while introducing functional groups at specific positions. For instance, a three-component reaction under reflux conditions yielded a structurally similar pyrrolidinone derivative with high regioselectivity . Alternative approaches include alkylation of pyrrole precursors using methyl iodide or chloroacetyl chloride, followed by hydrolysis or esterification to install methoxy or acetyloxy groups .

Q. How can reaction conditions be optimized to improve yields during synthesis?

Key parameters include solvent choice (e.g., toluene for moisture-sensitive reactions), temperature control (reflux for accelerated kinetics), and catalyst selection (base-mediated ester hydrolysis). For example, microwave-assisted synthesis has been shown to enhance reaction efficiency compared to conventional heating, reducing side-product formation .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic structure and stability of this compound?

Density Functional Theory (DFT) calculations provide insights into the compound’s electronic properties, such as charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and thermodynamic stability. For pyrrole derivatives, DFT has been used to predict regioselectivity in electrophilic substitutions and validate crystallographic data by comparing calculated and observed bond lengths/angles .

Q. What experimental approaches resolve contradictions in spectroscopic data arising from different synthesis routes?

Contradictions (e.g., unexpected <sup>1</sup>H NMR splitting patterns) can arise from regioisomeric byproducts or conformational flexibility . To address this, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and X-ray crystallography to unambiguously determine the molecular geometry. For instance, crystallographic analysis of a related ethyl pyrrole carboxylate confirmed the spatial arrangement of substituents, reconciling conflicting NMR assignments .

Q. How does the choice of protecting groups impact the synthesis of functionalized pyrrole derivatives?

Protecting groups like acetyloxy or methoxy esters influence reactivity and stability during multi-step syntheses. For example, the acetyloxy group in this compound can act as a transient protecting moiety, enabling selective deprotection under basic conditions for subsequent functionalization. Comparative studies on analogous compounds highlight the importance of orthogonal protection strategies to avoid unintended side reactions .

Q. What strategies mitigate challenges in crystallizing highly substituted pyrrole derivatives?

Crystallization difficulties often stem from steric hindrance or polarity mismatches . Techniques include solvent screening (e.g., toluene or ethanol gradients), slow evaporation , and seeding with pre-characterized crystals. A study on ethyl 4-hydroxy-pyrrole carboxylates achieved successful crystallization by optimizing solvent polarity and cooling rates, yielding high-quality crystals for X-ray analysis .

Methodological Considerations

  • Data Cross-Validation : Always correlate spectroscopic (NMR, IR) and computational (DFT) data with crystallographic results to ensure structural accuracy .
  • Reaction Monitoring : Use TLC or HPLC to track reaction progress, especially in multi-step syntheses where intermediate stability is critical .
  • Byproduct Analysis : Employ LC-MS or GC-MS to identify and quantify impurities, particularly in one-pot reactions with competing pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
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methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

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